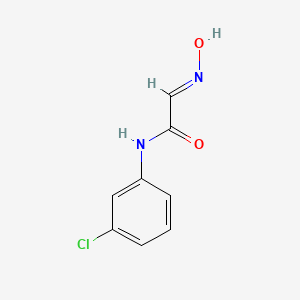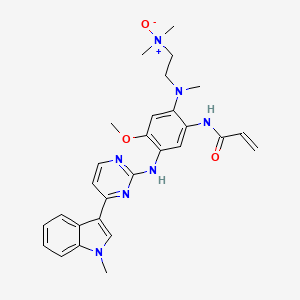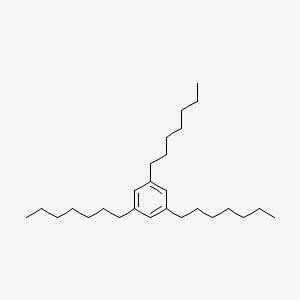
12β-Hydroxyisocholic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12β-Hydroxyisocholic Acid Methyl Ester is a potent analog of microbiome metabolite . It has a molecular formula of C25H42O5 and a molecular weight of 422.61 . It is an intermediate in the synthesis of 12β-Hydroxyisocholic Acid, a bile acid.
Synthesis Analysis
The synthesis of 12β-Hydroxyisocholic Acid Methyl Ester involves a Nametkin-type rearrangement applied to protected cholic acid derivatives . This gives rise to tetra-substituted 13,14- and 13,17-unsaturated 12 β-methyl-18-nor-bile acid intermediates .Molecular Structure Analysis
The molecular structure of 12β-Hydroxyisocholic Acid Methyl Ester is represented by the molecular formula C25H42O5 . The exact structure can be found in the MOL file associated with its CAS number 71883-63-1 .Chemical Reactions Analysis
Esters, such as 12β-Hydroxyisocholic Acid Methyl Ester, typically undergo reactions like hydrolysis, which is catalyzed by either an acid or a base . The products of such reactions are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols . Esters can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
12β-Hydroxyisocholic Acid Methyl Ester and related compounds have been explored in various chemical synthesis and modification processes. For example, the ozonolysis of similar compounds has been studied, leading to the formation of methyl esters with specific structural characteristics (Budaev et al., 2016). Additionally, the synthesis of coenzyme A esters for studying bile acid biosynthesis involved similar hydroxy and methyl ester functionalities (Kurosawa et al., 2001).
Stereoselective Reactions
Stereoselective reactions involving beta-hydroxy phosphonates and aldehydes or ketones have utilized compounds structurally related to 12β-Hydroxyisocholic Acid Methyl Ester. These studies contribute to understanding stereospecific elimination in organic synthesis (Reichwein & Pagenkopf, 2003).
Antioxidant Properties
Studies have demonstrated that alkyl esters of hydroxycinnamic acids, which are structurally similar to 12β-Hydroxyisocholic Acid Methyl Ester, exhibit improved antioxidant activity and lipophilicity, suggesting potential applications in protecting cells against oxidative stress (Garrido et al., 2012).
Oxidation Studies
Research on the oxidation of abietic acid and its methyl ester, which shares structural similarities with 12β-Hydroxyisocholic Acid Methyl Ester, provides insights into preferred oxidation mechanisms and susceptible modification positions in certain molecular structures (Prinz et al., 2002).
Cytotoxicity and Anticancer Research
Certain compounds related to 12β-Hydroxyisocholic Acid Methyl Ester have been investigated for their cytotoxic effects, revealing potential applications in cancer research. For example, the cytotoxicity of abietane diterpenoids against various cell lines has been examined (Barrero et al., 2004).
Elastase Inhibition
Research into the synthesis of long-chain β-hydroxy fatty acid methyl esters, which are structurally analogous to 12β-Hydroxyisocholic Acid Methyl Ester, has shown potential for developing new elastase inhibitors, an area of interest in pharmaceutical research (Hasdemir et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
71883-63-1 |
|---|---|
Produktname |
12β-Hydroxyisocholic Acid Methyl Ester |
Molekularformel |
C₂₅H₄₂O₅ |
Molekulargewicht |
422.6 |
Synonyme |
(3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic Acid Methyl Ester; 3α,7α,12β-Trihydroxy-5β-cholanic Acid Methyl Ester; 3α,7α,12β-Trihydroxy-5β-cholanoic Acid Methyl Ester; Lagocholic Acid Methyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)


